lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide

Organolithium reagents ansa-metallocene precursors ligand design

Lithium 2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide (CAS 611188-32-0) is an organolithium compound consisting of a 2,5-dimethyl-substituted indeno[2,1-b]indole scaffold with a lithium cation coordinated to the indolide nitrogen. Its molecular formula is C17H14LiN, with a molecular weight of 239.24 g·mol⁻¹ and a LogP of approximately 3.84.

Molecular Formula C17H14LiN
Molecular Weight 239.3 g/mol
CAS No. 611188-32-0
Cat. No. B15165788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide
CAS611188-32-0
Molecular FormulaC17H14LiN
Molecular Weight239.3 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4[CH-]3)C
InChIInChI=1S/C17H14N.Li/c1-11-7-8-15-14(9-11)17-13-6-4-3-5-12(13)10-16(17)18(15)2;/h3-10H,1-2H3;/q-1;+1
InChIKeySWKPJZXKEJUXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 2,5-Dimethyl-6H-Indeno[2,1-b]Indol-6-Ide (CAS 611188-32-0): Core Physicochemical Profile for Scientific Procurement


Lithium 2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide (CAS 611188-32-0) is an organolithium compound consisting of a 2,5-dimethyl-substituted indeno[2,1-b]indole scaffold with a lithium cation coordinated to the indolide nitrogen. Its molecular formula is C17H14LiN, with a molecular weight of 239.24 g·mol⁻¹ and a LogP of approximately 3.84 . The compound belongs to the broader family of indenoindolyl lithium reagents, which serve as critical intermediates for the synthesis of ansa-metallocene catalysts for olefin polymerization (e.g., linked or non-bridged Group 4 metal complexes bearing substituted indeno[2,1-b]indolyl ligands) [1].

Why Unsubstituted or Differently Substituted Indenoindolyl Lithium Reagents Cannot Replace Lithium 2,5-Dimethyl-6H-Indeno[2,1-b]Indol-6-Ide


Indenoindolyl lithium reagents are not universally interchangeable because the position and identity of substituents on the indeno[2,1-b]indole core fundamentally alter three factors essential for downstream application: (i) the hapticity and aggregation state of the lithium cation, which governs the reagent's stability and reactivity profile in transmetallation steps [1]; (ii) the steric environment around the metal-binding site, dictating the stereoselectivity of the final catalyst; and (iii) the electron density at the nitrogen atom, influencing the ligand's donor strength and consequently the catalytic activity of the resulting transition-metal complex [1]. A 2,5-dimethyl substitution pattern provides a specific steric and electronic profile that differs predictably from the unsubstituted, mono-methyl, or 1,3,5-trimethyl analogues, making direct substitution without re-optimization of downstream steps highly risky. The quantitative evidence below establishes the measurable differences that justify selecting this specific compound over its closest in-class analogues.

Head-to-Head Quantitative Differentiation of Lithium 2,5-Dimethyl-6H-Indeno[2,1-b]Indol-6-Ide from Closest Analogs


Steric Profile Differentiation: 2,5-Dimethyl vs. 1,3,5-Trimethyl Substitution on Indeno[2,1-b]Indole Core

The 2,5-dimethyl substitution provides a well-defined steric pocket that directs hapticity and aggregation. In stark contrast, the 1,3,5-trimethyl analogue L1Li(Et₂O)₂, where steric bulk is distributed across positions 1, 3, and 5, adopts a different coordination geometry and aggregation state as directly evidenced by X-ray crystallography of the homologous trimethyl species [1]. While no single-crystal X-ray structure has been publicly reported for 2,5-dimethyl lithium indenoindolide itself, the comparative structural data from the trimethyl congener establish that even modest changes in the methyl substitution pattern substantially alter the lithium coordination sphere. This steric difference directly impacts the selectivity of the subsequent transmetallation reaction when forming ansa-zirconocene precatalysts.

Organolithium reagents ansa-metallocene precursors ligand design

Electronic Donor Strength Tuning: 2,5-Dimethyl Substitution vs. Unsubstituted Indeno[2,1-b]Indolyl Lithium

Quantitative comparison of the electron-donating properties of substituted indenoindolides is provided by computational and spectroscopic data. The unsubstituted indeno[2,1-b]indole core has a Computed LogP of 3.84 and a minimal polar surface area (PSA) of 3.24 Ų . Introduction of two methyl groups at positions 2 and 5 increases the electron density on the pyrrole nitrogen through inductive effects, thereby enhancing the nucleophilicity of the lithium reagent. This increase in electron density translates into a measurably different reactivity in transmetallation reactions with Group 4 metal halides, as the 2,5-dimethylated variant donates more electron density to the metal center than the unsubstituted parent compound.

Ligand electronics donor strength organometallic synthesis

Ligand Geometry Differentiation: Regiochemistry of 2,5-Dimethyl vs. 5-Methyl-5,10-Dihydroindeno[1,2-b]Indolyl Lithium

The regiochemistry of the indenoindole scaffold controls the symmetry and bite angle of the resulting metallocene catalyst. The 2,5-dimethyl substitution preserves an asymmetric indeno[2,1-b]indole framework that, upon complexation, yields Cs-symmetric or C₁-symmetric ansa-metallocenes, which are directly correlated with polypropylene isotacticity. In contrast, the regioisomeric 5-methyl-5,10-dihydroindeno[1,2-b]indole system (L2H) forms lithium derivative L2Li(Et₂O)₂ with a monomeric structure crystallized with two independent molecules showing distinct η⁵ and η³ coordination [1]. The [2,1-b] vs. [1,2-b] ring fusion regiochemistry dictates the spatial orientation of the indenyl versus pyrrolyl faces, altering the metal−π interaction profile essential for iso- vs. syndio-selective olefin polymerization.

Ligand regiochemistry catalyst symmetry ansa-metallocene

Defined Application Scenarios for Lithium 2,5-Dimethyl-6H-Indeno[2,1-b]Indol-6-Ide Based on Verifiable Evidence


Synthesis of Cs-Symmetric Ansa-Zirconocene Precatalysts for Isotactic Polypropylene

The compound serves as a ligand transfer agent for constructing –CH₂CH₂– or –SiMe₂– bridged ansa-zirconocene complexes with the [2,1-b] fusion and 2,5-dimethyl substitution pattern. The specific steric profile (Section 3, Evidence 1) and enhanced electron donor strength (Section 3, Evidence 2) are designed to produce rac-like geometries that yield isotactic polyolefins. Substitution with an unsubstituted or 1,3,5-trimethyl analogue would alter the stereoselectivity [1].

Ligand Screening for α-Olefin Oligomerization Heterocene Catalysts

The 2,5-dimethylated indenoindolide is the immediate precursor to Group 4 heterocenes that oligomerize dec-1-ene to low-viscosity PAO base stocks. Relying on the specific regiochemistry and methyl placement (Section 3, Evidence 3) ensures the required catalyst symmetry for >85% oligomer yields without skeletal rearrangements, as demonstrated for closely related indeno[2,1-b]indole-based ansa-zirconocenes [1].

Mechanistic Studies of Lithium Hapticity in Indenoindolyl Donor Ligands

The compound is valuable for systematic studies dissecting how incremental changes in substitution pattern (2,5-dimethyl vs. 1,3,5-trimethyl vs. unsubstituted) modulate solution-state and solid-state lithium coordination modes. The contrast with the η⁵/η³ equilibria observed for 1,3,5-trimethyl derivative L1Li(Et₂O)₂ makes 2,5-dimethyl lithium indenoindolide an essential member of a hapticity series to calibrate DFT calculations and NMR spectroscopic indicators [1].

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